Trazodone-d6 Hydrochloride

Overview

Description

Trazodone-d6 (hydrochloride) (CRM) is a certified reference material used primarily as an internal standard for the quantification of trazodone by gas chromatography or liquid chromatography-mass spectrometry. Trazodone itself is categorized as a sedative and is used in the treatment of major depressive disorder. The deuterated form, Trazodone-d6, is specifically labeled with deuterium to aid in precise analytical measurements .

Mechanism of Action

Target of Action

Trazodone-d6 Hydrochloride, commonly known as Trazodone, is a serotonin uptake inhibitor . Its primary targets include serotonin receptors , histamine receptors , and adrenergic receptors . These receptors play a crucial role in regulating mood, sleep, and various other physiological processes.

Mode of Action

Trazodone acts on its targets in a dose-dependent manner . At low doses, it exhibits hypnotic actions due to the blockade of 5-HT 2A receptors , H1 histamine receptors , and α1 adrenergic receptors . At higher doses, it recruits the blockade of the serotonin transporter (SERT) , turning Trazodone into an antidepressant .

Biochemical Pathways

Trazodone interferes with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) . It also regulates intracellular signaling pathways, activating the AKT pathway while inhibiting extracellular signal-regulated kinase and c-Jun NH2-terminal kinase .

Pharmacokinetics

Trazodone is rapidly absorbed in the gastrointestinal tract after oral administration, with a bioavailability ranging from 63-91% . It reaches steady-state levels after 7 consecutive days of administration, with no accumulation phenomenon observed .

Result of Action

Trazodone’s action results in decreased pro-inflammatory mediator release and modulated trophic and transcription factor mRNA expression . It also increases specific astrocyte-derived neurotrophic factor expression and lactate release . These effects contribute to its antidepressant and hypnotic properties.

Action Environment

Environmental factors such as diet can influence the action of Trazodone. For instance, food may impact absorption in a variable fashion, and may sometimes lead to decreases in the Cmax of Trazodone . Additionally, Trazodone’s effects on sterol biosynthesis could potentially disrupt brain development, especially when used during pregnancy .

Biochemical Analysis

Biochemical Properties

Trazodone-d6 Hydrochloride, like its parent compound Trazodone, interacts with various enzymes, proteins, and biomolecules. It exhibits antiserotonin activity in animal studies . It inhibits serotonin uptake into rat brain synaptosomes and by rat platelets at relatively high concentrations . It also possesses antiserotonin and α-adrenergic blocking effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to regulate neurotrophic/growth factors, mitogen-activated protein kinases, and lactate release in human primary astrocytes . It also affects the unfolded protein response pathway, restoring protein translation and slowing neurodegenerative progression .

Molecular Mechanism

It is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors . At higher doses, it acts as a serotonin agonist .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, a 72-hour pre-treatment with Trazodone before an inflammatory insult can completely reverse the anti-proliferative effects induced by the inflammatory agents . The drug also affects astrocyte metabolic support to neurons by counteracting the inflammation-mediated lactate decrease .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in veterinary medicine, Trazodone is generally dosed at 1.7 to 19.5 mg/kg/d on a daily or as-needed basis . The effects of the drug on animals at these dosages have not been fully explored.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to interfere with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been fully elucidated. It is known that Trazodone is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration .

Subcellular Localization

It is known that Trazodone acts on various receptors, including certain histamine, serotonin, and adrenergic receptors . This suggests that it may be localized to areas of the cell where these receptors are present.

Preparation Methods

The synthesis of Trazodone-d6 (hydrochloride) involves several steps:

Starting Materials: The synthesis begins with N-(3-chlorophenyl)-N’-(3-chloropropyl)-piperazine hydrochloride and pyridine triazolone.

Reaction Conditions: These starting materials are dissolved in isopropanol and reacted with sodium hydroxide under nitrogen protection. The mixture is heated to reflux for 26 hours.

Purification: After the reaction, the mixture is cooled, filtered, and the filtrate is further treated with sodium hydroxide solution.

Chemical Reactions Analysis

Trazodone-d6 (hydrochloride) undergoes various chemical reactions:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products: The major products depend on the type of reaction and conditions used, but they generally include various derivatives of the original compound.

Scientific Research Applications

Trazodone-d6 (hydrochloride) is widely used in scientific research:

Chemistry: It serves as an internal standard in analytical chemistry for the quantification of trazodone.

Biology: It is used in studies involving the metabolism and pharmacokinetics of trazodone.

Medicine: Research on its pharmacological effects and potential therapeutic uses.

Industry: Utilized in the development and quality control of pharmaceutical products

Comparison with Similar Compounds

Trazodone-d6 (hydrochloride) can be compared with other similar compounds:

Triazolam: Another sedative with higher abuse potential.

Zolpidem: A sedative with different pharmacological properties.

Unique Aspects: Trazodone-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced precision in analytical measurements

Similar compounds include:

- Triazolam

- Zolpidem

Biological Activity

Trazodone-d6 hydrochloride is a deuterated form of trazodone, an antidepressant primarily used for the treatment of major depressive disorder and insomnia. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic effects, and safety profile based on diverse research findings.

Overview of Trazodone

Trazodone is classified as a serotonin antagonist and reuptake inhibitor (SARI). It works by inhibiting the reuptake of serotonin and antagonizing certain serotonin receptors, which contributes to its antidepressant effects. This compound, being a deuterated version, is used in research to trace metabolic pathways and study pharmacokinetics without the interference of non-deuterated compounds.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity. Key parameters include absorption, distribution, metabolism, and excretion.

Absorption and Bioavailability

This compound is rapidly absorbed following oral administration. Studies indicate that the bioavailability ranges significantly depending on various factors such as formulation and food intake. For instance, one study reported a bioavailability of approximately 54.9% when administered orally in cats .

Peak Plasma Concentration (Cmax) and Time to Peak (Tmax)

The peak plasma concentration (Cmax) for trazodone typically occurs within 1 to 2 hours post-administration. For example, in human studies, Cmax values have been reported around 1480.9 ng/mL under fasting conditions . The time to reach this peak (Tmax) can vary but generally falls within a similar timeframe.

Elimination Half-Life

The elimination half-life of trazodone varies widely across different studies, with values reported between 4 to 12 hours . The variability can be attributed to individual differences in metabolism and the presence of other medications.

The primary mechanism by which trazodone exerts its effects involves the modulation of serotonin levels in the brain. It selectively inhibits serotonin uptake and enhances serotonergic neurotransmission . This action not only alleviates depressive symptoms but also has sedative properties, making it effective for treating insomnia.

Case Studies and Clinical Findings

- Sedative Effects : A study involving healthy cats demonstrated significant sedation effects after oral administration of trazodone, with physiological parameters remaining stable throughout the observation period .

- Pregnancy and Lactation : A case study highlighted the use of trazodone in a pregnant woman with anxiety disorder. The findings indicated that trazodone levels in maternal serum were comparable to those in cord blood and breast milk, suggesting minimal risk to the infant during lactation .

- Animal Studies : Research on horses showed that trazodone administration resulted in behavioral changes such as sedation and ataxia at higher doses. This indicates that while trazodone can be effective for sedation, careful dosing is necessary to avoid adverse effects .

Safety Profile

The safety profile of this compound is generally favorable; however, side effects can include sedation, dizziness, and gastrointestinal disturbances. In clinical trials, no serious adverse events were reported among subjects receiving standard doses .

Comparative Data Table

| Parameter | This compound | Reference Trazodone |

|---|---|---|

| Bioavailability | 54.9% | Varies (up to 80%) |

| Cmax | 1480.9 ng/mL | ~1520 ng/mL |

| Tmax | 1-2 hours | 1-2 hours |

| Elimination Half-Life | 4-12 hours | Similar range |

| Common Side Effects | Sedation, dizziness | Sedation, dry mouth |

Properties

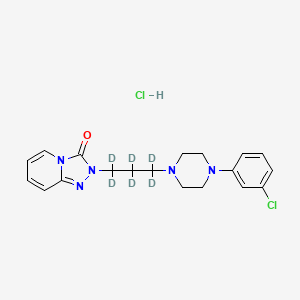

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H/i4D2,8D2,10D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHDIOKRWWOXMT-BHIQTGFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662212 | |

| Record name | Trazodone-d6 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181578-71-1 | |

| Record name | Trazodone-d6 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.